Lipophilicity (XLogP3) Enhancement: 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde vs. 2-(4-Fluorophenyl) and 2-Phenyl Analogs
The computed octanol-water partition coefficient (XLogP3) for 2-(4-fluorobenzyl)thiazole-5-carbaldehyde is 2.8, representing a 12% increase over 2-(4-fluorophenyl)thiazole-5-carbaldehyde (2.5) and a 16.7% increase over 2-phenylthiazole-5-carbaldehyde (2.4) [1][2][3]. This higher lipophilicity is attributable to the benzyl methylene spacer and the electron-withdrawing fluorine atom, which together enhance membrane permeability potential [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-(4-Fluorophenyl)thiazole-5-carbaldehyde: 2.5; 2-Phenylthiazole-5-carbaldehyde: 2.4 |
| Quantified Difference | +0.3 (12% increase) vs. 2-(4-fluorophenyl) analog; +0.4 (16.7% increase) vs. 2-phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity may translate to improved membrane permeability and potentially altered pharmacokinetic profiles in derivative compounds, a critical consideration in lead optimization campaigns.
- [1] PubChem. (2026). 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde. Compound Summary, CID 61280151. View Source
- [2] PubChem. (2026). 2-(4-Fluorophenyl)thiazole-5-carbaldehyde. Compound Summary, CID 45036823. View Source
- [3] PubChem. (2026). 2-Phenyl-1,3-thiazole-5-carbaldehyde. Compound Summary, CID 2763706. View Source
